BenchChemオンラインストアへようこそ!

Anthracenone

5-Lipoxygenase Inflammation Antipsoriatic

Anthracenone (CAS 101843-14-5), also designated as 2H-anthracen-1-one, is a tricyclic aromatic ketone with the molecular formula C14H10O and a molecular weight of 194.23 g/mol. This compound serves as a core structural platform for a diverse array of biologically active derivatives.

Molecular Formula C14H10O
Molecular Weight 194.23 g/mol
CAS No. 101843-14-5
Cat. No. B14071504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthracenone
CAS101843-14-5
Molecular FormulaC14H10O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1C=CC2=CC3=CC=CC=C3C=C2C1=O
InChIInChI=1S/C14H10O/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-6,8-9H,7H2
InChIKeyMRVNKBNZHOHVER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anthracenone (CAS 101843-14-5): A Privileged Tricyclic Scaffold for Derivative-Based Drug Discovery and Chemical Biology


Anthracenone (CAS 101843-14-5), also designated as 2H-anthracen-1-one, is a tricyclic aromatic ketone with the molecular formula C14H10O and a molecular weight of 194.23 g/mol . This compound serves as a core structural platform for a diverse array of biologically active derivatives. Its derivatives have been extensively characterized as potent inhibitors across several therapeutic targets, including tubulin polymerization [1], 5-lipoxygenase (5-LO) [2], catalase [3], and specific potassium channels (KCNQ/Kv7) [4]. The scaffold's versatility is further highlighted by its presence in complex natural products, such as the unprecedented spiro[anthracenone-xanthene] antibacterial compound aspergiloxathene A [5].

Why Anthracenone (CAS 101843-14-5) Cannot Be Interchanged with Unsubstituted Analogs Like Anthrone or Anthralin in Critical Applications


The functional utility of the anthracenone scaffold is highly dependent on its specific substitution pattern. Generic substitution with structurally similar, unsubstituted compounds like anthrone or the clinically used antipsoriatic drug anthralin is not scientifically valid due to profound differences in potency and mechanism. For instance, while the parent anthracenone serves as a synthetic building block, its 10-substituted derivatives exhibit 5-lipoxygenase (5-LO) inhibitory activity in the 100 nM range, a potency level that is unattainable with the weakly inhibiting phenylalkyl analogs or the less potent reference drug anthralin [1]. Furthermore, the introduction of specific C-10 substituents can decouple desired antiproliferative activity from undesirable pro-oxidant and membrane-damaging properties inherent to compounds like anthralin [2]. These critical differences in pharmacodynamics and safety profiles underscore the necessity for precise procurement of the specific, active anthracenone derivative rather than relying on generic structural analogs.

Quantitative Differentiation of Anthracenone Derivatives: A Head-to-Head Evidence Guide for Scientific Procurement


10-Substituted Anthracenones Exhibit >100-Fold Higher 5-Lipoxygenase Inhibition Compared to Anthralin

Novel 10-substituted 1,8-dihydroxy-9(10H)-anthracenones demonstrate a remarkable improvement in 5-lipoxygenase (5-LO) inhibitory potency compared to the reference antipsoriatic drug anthralin. The phenylacyl and phenylalkylidene analogs in this series exhibit IC50 values in the 100 nM range, whereas the comparator anthralin shows significantly weaker inhibition under identical experimental conditions [1]. This difference underscores the functional advantage conferred by specific substitution at the C-10 position.

5-Lipoxygenase Inflammation Antipsoriatic

Phenylacyl Anthracenones Exhibit 6-Fold Greater Inhibition of Lipid Peroxidation Than Anthralin

In addition to their superior enzyme inhibition, specific 10-substituted anthracenone derivatives also demonstrate a notable advantage in mitigating lipid peroxidation. Phenylacyl analogs were reported to be six times more efficient at inhibiting lipid peroxidation in model membranes than the comparator drug anthralin [1]. This enhanced antioxidant capacity is a key differentiator, as it suggests a potentially distinct and more favorable redox-modulating profile.

Lipid Peroxidation Redox Properties Antipsoriatic

10-Arylacetyl Anthracenones Retain Potent Antiproliferative Activity While Reducing Membrane Damage vs. Anthralin

A critical limitation of anthralin is its association with significant membrane-damaging effects, which contribute to its clinical side effect profile. In a direct comparison, the derivative anthracenone 3f (a 10-ω-phenylalkyl-9(10H)-anthracenone) retained the potent antiproliferative activity of anthralin against HaCaT keratinocytes but was significantly less prooxidant and did not interfere with the functioning of the cell membrane [1]. This decoupling of efficacy from toxicity represents a major step forward in the development of safer antipsoriatic agents.

Keratinocyte Growth Membrane Damage Antipsoriatic

Anthracenone Analog XE991 Demonstrates ~8.6-Fold Higher Potency Than Linopirdine in Enhancing Neurotransmitter Release

In the field of neuroscience, the anthracenone scaffold has been successfully deployed to create more potent analogs of the cognition-enhancing compound linopirdine. The derivative XE991 (10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone) was found to have an EC50 of 490 nM for enhancing [3H]ACh release from rat brain slices, a significant improvement over linopirdine's EC50 of 4.2 µM [1]. Its even more potent congener, DMP 543, demonstrated an EC50 of 700 nM and produced a >100% increase in hippocampal acetylcholine levels for over 3 hours at an oral dose of 1 mg/kg, whereas linopirdine showed no significant effect at a 5 mg/kg dose [1].

Neurotransmitter Release KCNQ Channels Cognition

Peroxisomicine A1, a Dimeric Anthracenone, Exhibits Potent, Non-Competitive Inhibition of Catalase with an IC50 of 3.34 µM

Among a panel of structurally related dimeric anthracenones isolated from Karwinskia species, peroxisomicine A1 and A2 were identified as the most potent inhibitors of liver catalase activity. Peroxisomicine A1 exhibited an IC50 of 3.34 µM and acted through a non-competitive mechanism with respect to H2O2, as indicated by a decrease in Vmax with no change in Km across bovine, dog, and mouse liver catalases [1]. This contrasts with other less potent anthracenonic compounds in the study, establishing a clear structure-activity relationship within the class.

Catalase Inhibition Peroxisome Biology Toxicology

Spiro[anthracenone-xanthene] Derivative Aspergiloxathene A Displays Potent Anti-MRSA Activity with an MIC of 22.40 µM

The structural diversity of anthracenone-containing compounds extends to novel natural products with potent antibacterial activity. Compound 1 (aspergiloxathene A), which features an unprecedented spiro[anthracenone-xanthene] carbon skeleton, demonstrated significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 22.40 µM. It also inhibited S. aureus with an MIC of 5.60 µM [1]. This activity, against a clinically relevant drug-resistant pathogen, highlights the unique biological potential of complex anthracenone hybrids not present in simpler scaffolds.

Antibacterial MRSA Natural Product

Key Application Scenarios for Anthracenone (CAS 101843-14-5) and Its Derivatives Based on Quantitative Evidence


Medicinal Chemistry: Optimizing Antipsoriatic Lead Compounds with Favorable Therapeutic Windows

For research groups engaged in antipsoriatic drug discovery, the quantitative evidence directs a clear procurement strategy. To achieve potent antiproliferative effects while minimizing the risk of membrane damage and cytotoxicity, the data from a direct comparison supports selecting 10-ω-phenylalkyl-9(10H)-anthracenone derivatives (such as compound 3f) over the traditional clinical comparator, anthralin [1]. Furthermore, for target-based screening programs focused on inflammatory pathways, 10-phenylacyl or 10-phenylalkylidene anthracenones are the appropriate choice, given their >10-fold improvement in 5-LO inhibition (IC50 ~100 nM) and 6-fold greater efficiency in inhibiting lipid peroxidation compared to anthralin [2].

Neuroscience: High-Potency Tool Compounds for Probing KCNQ Channel Function

Investigators studying cholinergic signaling, cognition, or the role of KCNQ (Kv7) potassium channels should prioritize the procurement of specific anthracenone derivatives like XE991 or DMP 543. Quantitative head-to-head evidence demonstrates that XE991 is ~8.6-fold more potent than the parent compound linopirdine in enhancing acetylcholine release (EC50 of 490 nM vs. 4.2 µM) [1]. Moreover, the in vivo data showing that DMP 543 at 1 mg/kg p.o. elicits a >100% increase in hippocampal acetylcholine levels for over 3 hours, while linopirdine at 5 mg/kg shows no effect, provides a compelling, data-driven justification for using these anthracenone-based tools in animal models [1].

Cellular and Molecular Biology: Precise Modulation of Catalase Activity and Peroxisomal Function

In studies investigating cellular oxidative stress responses or peroxisome biology, the dimeric anthracenone peroxisomicine A1 serves as a potent and mechanistically defined tool. Its well-characterized non-competitive inhibition of catalase across multiple species (bovine, dog, mouse) and a precise IC50 of 3.34 µM [1] make it a superior choice for experiments requiring controlled and predictable inhibition of this key antioxidant enzyme. The quantitative data allows for accurate dosing and interpretation of results, providing a clear advantage over less characterized or less potent alternatives within the same structural class [1].

Natural Product and Antibacterial Discovery: Exploring Chemically Novel Scaffolds

For natural product chemists and microbiologists, the anthracenone scaffold represents a privileged platform for the discovery of novel antibacterial agents. The identification of aspergiloxathene A, with its unique spiro[anthracenone-xanthene] architecture, and its verified MIC values of 5.60 µM against S. aureus and 22.40 µM against MRSA [1] provide a direct, evidence-based rationale for screening anthracenone-containing extracts or synthesizing novel analogs. This quantitative activity against a high-priority drug-resistant pathogen justifies focused procurement of this chemotype for hit-to-lead programs in infectious disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anthracenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.